ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate
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Overview
Description
Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the azo group.
Substitution: Carboxylic acids from the ester group.
Scientific Research Applications
Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The azo group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole ring.
Omeprazole: An antiulcer agent featuring an imidazole ring.
Uniqueness
Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate is unique due to the presence of both an imidazole ring and an azo group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H12N4O2 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
ethyl 4-(1H-imidazol-2-yldiazenyl)benzoate |
InChI |
InChI=1S/C12H12N4O2/c1-2-18-11(17)9-3-5-10(6-4-9)15-16-12-13-7-8-14-12/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
QVTWOUSPRQFLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=NC=CN2 |
Origin of Product |
United States |
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